1-Benzoylnapelline

Description

Contextualizing 1-Benzoylnapelline within the Class of Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) constitute a large and structurally diverse family of natural products, predominantly isolated from plants belonging to the Ranunculaceae family, particularly the genera Aconitum, Delphinium, and Consolida ctdbase.orggithub.ioresearchgate.netreadthedocs.io. These compounds are characterized by their complex polycyclic carbon skeletons, typically derived from diterpenes, and the presence of a nitrogen atom, which often forms part of a heterocyclic system. DAs are broadly classified based on the number of carbon atoms in their core structure into C18-, C19-, and C20-diterpenoid alkaloids ctdbase.orggithub.ioresearchgate.netreadthedocs.io.

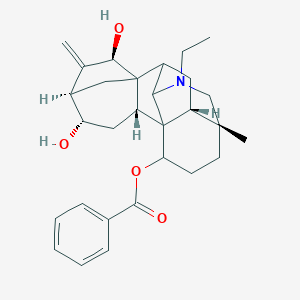

This compound, also frequently referred to as 1-O-benzoylnapelline, is specifically categorized as a napelline-type C20-diterpenoid alkaloid github.iobioregistry.ionih.gov. Its chemical structure is distinguished by the presence of a benzoyl group at the C-1 position of the napelline (B1196341) skeleton. This specific esterification is a critical structural modification that has been observed to significantly influence its pharmacological profile and activity compared to its parent compound, napelline. This compound has been identified in various Aconitum species, contributing to the phytochemical complexity of these traditional medicinal plants bioregistry.io.

Significance of Investigating Naturally Occurring Diterpenoid Alkaloids in Advanced Research

The investigation of naturally occurring diterpenoid alkaloids holds considerable significance in advanced research due to their remarkable structural complexity and the wide array of potent biological activities they exhibit ctdbase.orggithub.ioresearchgate.netreadthedocs.ionih.gov. These compounds have historically been recognized for their diverse pharmacological properties, including analgesic, anti-inflammatory, anti-arrhythmic, anticonvulsant, antitumor, neuroprotective, and spasmolytic effects ctdbase.orggithub.ioresearchgate.netreadthedocs.iobioregistry.ionih.gov.

Despite the known toxicity associated with some diterpenoid alkaloids, particularly certain C19-DAs like aconitine (B1665448), ongoing research endeavors focus on elucidating their precise mechanisms of action and on exploring their therapeutic potential while simultaneously addressing strategies to mitigate adverse effects ctdbase.orggithub.ioresearchgate.netreadthedocs.io. The intricate three-dimensional structures of DAs provide challenging yet rewarding targets for synthetic chemists, driving innovation in synthetic methodologies and opening avenues for the design of novel derivatives with improved efficacy and safety profiles. The study of structure-activity relationships (SAR) within this class is crucial for understanding how specific modifications, such as the introduction of a benzoyl group, can lead to altered or enhanced biological activities, thereby guiding the development of new drug candidates ctdbase.orgreadthedocs.io.

Overview of Key Research Trajectories for this compound in the Chemical and Biological Sciences

Research into this compound has followed several key trajectories within the chemical and biological sciences, driven by its presence in medicinally relevant plants and its observed bioactivities.

Isolation and Structural Elucidation: A fundamental trajectory involves the isolation of this compound from its natural plant sources, primarily Aconitum species, followed by comprehensive structural elucidation using various spectroscopic techniques bioregistry.io. This process confirms its classification as a napelline-type diterpenoid alkaloid.

Pharmacological Studies: A significant body of research has focused on characterizing the pharmacological properties of this compound:

Anticonvulsant Activity: Studies have demonstrated that this compound can inhibit rat hippocampal excitability, a property not observed with napelline itself. Its mechanism of action in this context involves the deactivation of Na+ channels.

Antioxidant Activity: Investigations into its antioxidant properties have revealed that this compound exerts a protective effect on mitochondria, significantly reducing lipid peroxidation (LPO) by inhibiting malondialdehyde (MDA) formation. This inhibitory effect on MDA formation was found to be stronger compared to both napelline and songorine (B610919) bioregistry.io.

Table 1: Inhibition of MDA Formation by Diterpenoid Alkaloids at 200 µM Concentration

| Compound | Inhibition of MDA Formation (%) |

|---|---|

| 1-O-Benzoylnapelline | 95 |

| Napelline | 54 |

Vasorelaxant and Spasmolytic Activity: this compound has shown potent spasmolytic activity, with the benzoyl group at C-1 markedly enhancing this effect compared to napelline. It induces vasorelaxation in isolated rat aortic rings in a concentration-dependent manner, with proposed mechanisms involving the modulation of KATP channels and effects on intracellular calcium stores. Studies indicated that 1-O-benzoylnapelline produced a more potent relaxation effect on KCl-induced contraction compared to phenylephrine-induced contraction in aortic rings.

Table 2: Vasorelaxant Effect (IC50 values) of 1-O-Benzoylnapelline on Rat Aortic Rings

| Contractile Agent | IC50 (µM) |

|---|---|

| KCl | 7.8 |

Antiarrhythmic Potential: The compound has been identified as a promising antiarrhythmic agent within the class of diterpenoid alkaloids.

Analgesic and Anti-inflammatory Properties: Research also highlights its potential in exhibiting analgesic and anti-inflammatory effects bioregistry.io.

Structure-Activity Relationship (SAR) Studies: A crucial research trajectory involves understanding how structural modifications, such as the benzoylation at C-1, contribute to the observed enhancement in biological activities like antispasmodic and antioxidant effects. These studies are vital for rational drug design and optimization.

Synthesis and Biosynthesis: Given the complex polycyclic nature of diterpenoid alkaloids, research into the chemical synthesis and biosynthesis of this compound and related compounds is an active area. These efforts aim to develop efficient synthetic routes and understand the natural pathways of their formation, which can inform the production of these valuable compounds github.ioresearchgate.net.

The ongoing exploration of this compound continues to shed light on the therapeutic potential of diterpenoid alkaloids and provides valuable insights into the intricate interplay between chemical structure and biological function.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,4S,5R,7R,13R,17R)-11-ethyl-4,7-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-16-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO4/c1-4-30-15-27(3)11-10-23(34-26(33)17-8-6-5-7-9-17)29-21(27)12-19(24(29)30)28-14-18(16(2)25(28)32)20(31)13-22(28)29/h5-9,18-25,31-32H,2,4,10-15H2,1,3H3/t18-,19?,20+,21-,22-,23?,24?,25-,27+,28?,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQAPVIVKFPRBM-GRHIOCCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)OC(=O)C7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CCC(C34[C@@H]2CC(C31)C56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)OC(=O)C7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin, Isolation, and Structural Elucidation of 1 Benzoylnapelline

Natural Occurrence and Botanical Sourcing for Research

Diterpenoid alkaloids (DAs), including compounds structurally related to or derived from napelline (B1196341), are characteristic secondary metabolites found predominantly in certain genera of the Ranunculaceae family. The primary botanical sources for the research and isolation of these alkaloids are the Aconitum and Delphinium species. researchgate.netmdpi.com

Isolation from Aconitum Species in Research

Aconitum species, commonly known as monkshood or wolfsbane, are well-established sources of diverse diterpenoid alkaloids. 1-Benzoylnapelline is recognized as a derivative of napelline, which itself is isolated from various Aconitum species. biocrick.com Research indicates its presence in Aconitum plants, where it contributes to the broad range of bioactive compounds found in these botanicals. researchgate.netmdpi.com For instance, this compound has been specifically identified as a monoester diterpene alkaloid in Aconitum tanguticum nih.gov. The genus Aconitum, with over 100 species, is a rich source of these compounds, which are often the focus of phytochemical investigations for their pharmacological properties, despite some species being highly toxic nih.govnih.gov.

Presence and Significance in Delphinium and Related Genera Research

Beyond Aconitum, Delphinium species, along with the morphologically similar Consolida genus, are also significant producers of diterpenoid alkaloids. researchgate.netmdpi.com Phytochemical studies on Delphinium plants have yielded a substantial number of new compounds, largely diterpenoid alkaloids, over recent decades. youtube.comsci-hub.segoogle.com this compound, along with other related diterpenoid alkaloids, has been shown to deactivate voltage-gated Na+ channels, highlighting a key area of its significance in research concerning neuropharmacological effects. researchgate.netyoutube.comcore.ac.ukspandidos-publications.com The presence of these alkaloids in Delphinium species underscores their importance as subjects for structural and biological investigations in natural product chemistry. sci-hub.segoogle.com

Methodologies for Isolation and Purification in Academic Settings

The isolation and purification of complex diterpenoid alkaloids like this compound from plant matrices require sophisticated and multi-step chromatographic techniques. The chemical diversity and structural complexity of these alkaloids necessitate a systematic approach to achieve high purity for research purposes.

Advanced Chromatographic Techniques for Diterpenoid Alkaloid Separation

Researchers commonly employ a variety of advanced chromatographic techniques to separate diterpenoid alkaloids from raw plant extracts. Initial steps often involve classical methods of alkaloid isolation, such as solvent partitioning at different pH values, which effectively separate and enrich the alkaloid fractions from other plant constituents. riken.jp Following this preliminary separation, more refined chromatographic methods are applied. These include:

Open Column Chromatography (CC): A foundational technique for bulk separation. riken.jp

Vacuum-Liquid Chromatography (VLC): Used for rapid separation of components in a crude extract. riken.jp

Gel Filtration Chromatography (GFC): Effective for separating compounds based on molecular size. riken.jp

Centrifugal Planar Chromatography (CPC): Offers high-resolution separation, particularly useful for complex mixtures. riken.jp

Preparative Layer Chromatography (PLC): A powerful technique for purifying small to moderate amounts of compounds. riken.jp

Silica Gel Column Chromatography: Widely utilized for its versatility in separating compounds based on polarity. biocrick.comnih.gov

Sephadex LH-20 Chromatography: Often used for further purification and desalting, especially for larger molecules. biocrick.comnih.gov

These techniques, often used in combination, are crucial for resolving the complex mixtures of diterpenoid alkaloids found in Aconitum and Delphinium species, leading to the isolation of individual compounds like this compound.

Protocols for Targeted Isolation of this compound for Research

Structural Elucidation Techniques Employed for this compound

Key techniques used for the structural elucidation of this compound and other diterpenoid alkaloids include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool, providing detailed information about the carbon-hydrogen framework and connectivity.

1D NMR (e.g., ¹H NMR, ¹³C NMR): Used to determine the number and types of hydrogen and carbon atoms and their chemical environments. riken.jpnih.gov

2D NMR (e.g., COSY, HSQC, HMBC, NOESY): Essential for establishing correlations between protons (COSY), carbon-proton connectivity (HSQC), long-range carbon-proton correlations (HMBC), and spatial proximities (NOESY), which are crucial for assigning complex structures and determining relative configurations. nih.govriken.jpresearchgate.net

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which helps in determining the molecular formula and structural fragments.

High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the exact molecular weight and elemental composition. riken.jp

Electrospray Ionization Mass Spectrometry (ESI-MS) / Electron Ionization Mass Spectrometry (EI-MS): Used to observe molecular ion peaks and fragmentation patterns. biocrick.comnih.gov

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups (e.g., hydroxyl, carbonyl, ester groups). nih.gov

Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions and the presence of chromophores, such as the benzoyl moiety in this compound. riken.jp

By integrating the data obtained from these spectroscopic techniques, researchers can meticulously construct and confirm the complex polycyclic structure of this compound, including its stereochemistry. riken.jpresearchgate.net

Compound Names and PubChem CIDs

Spectroscopic Approaches in Definitive Structure Determination (e.g., NMR, MS)

Spectroscopic techniques play a pivotal role in the elucidation of complex molecular structures, providing detailed information about the atomic environment and fragmentation patterns of a compound. For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been instrumental in confirming its structure [Search Result 5 from previous turn, 12, 23].

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, provides insights into the types, number, and connectivity of atoms within a molecule. The chemical shifts (δ) and coupling constants (J) observed in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR spectra, are unique fingerprints for a compound's structure oregonstate.eduwisc.edu. For diterpenoid alkaloids such as this compound, NMR data are essential for assigning specific protons and carbons to their positions on the complex polycyclic skeleton and identifying functional groups, including the characteristic benzoyl ester moiety u-szeged.hu. Although precise ¹H and ¹³C NMR chemical shift data for this compound were not available in the provided snippets, research indicates that such detailed NMR experimental data were utilized in its structural deduction [Search Result 5 from previous turn].

Mass Spectrometry (MS) Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), is crucial for determining the precise molecular weight and elemental composition of a compound [Search Result 5 from previous turn, 13, 15, 18]. The molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule, while fragmentation patterns (m/z values) provide clues about the compound's structural subunits and arrangement chemguide.co.uksavemyexams.comiitd.ac.innationalmaglab.orgmiamioh.edu. The application of HR-ESI-MS was a key step in deducing the structure of this compound [Search Result 5 from previous turn].

Crystallographic Studies for Unambiguous Structural Analysis

X-ray crystallographic studies offer the most definitive method for determining the unambiguous three-dimensional structure of a crystalline compound, providing precise atomic coordinates, bond lengths, and angles [Search Result 26 from previous turn, 27, 28, 30]. For this compound, specifically its ethanol (B145695) solvate (1-O-benzoylnapelline EtOH solvate), X-ray crystal structure analyses have been performed [Search Result 5 from previous turn]. These studies were critical in establishing the β-configuration of the C12 hydroxyl group in the napelline core structure, confirming stereochemical details that are challenging to ascertain by other methods alone [Search Result 5 from previous turn].

The combined application of NMR and MS for initial structural proposals and X-ray crystallography for final confirmation is a standard and powerful workflow in natural product chemistry, leading to a comprehensive understanding of complex molecular architectures like that of this compound.

Chemical Synthesis and Biosynthetic Pathways of 1 Benzoylnapelline

Biosynthesis of Napelline-Type Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are a diverse group of nitrogen-containing secondary metabolites primarily found in plants belonging to the Aconitum (monkshood) and Delphinium (larkspur) genera, within the Ranunculaceae family researchgate.netacs.orgnih.gov. These alkaloids are classified into C18, C19, and C20 types based on the number of contiguous carbon atoms in their core structure researchgate.netmdpi.com. Napelline-type alkaloids are specifically categorized as C20-diterpenoid alkaloids mdpi.comfrontiersin.org.

The biosynthesis of napelline-type diterpenoid alkaloids initiates with universal isoprenoid (IPP) units, which are assembled to form the 20-carbon precursor geranylgeranyl pyrophosphate (GGPP) mdpi.com. A critical intermediate in this pathway is ent-copalyl diphosphate (B83284) (ent-CPP), which has been validated as the sole precursor for the entire class of diterpenoid alkaloids researchgate.netbiocrick.comnih.gov.

The enzymatic cascade proceeds as follows:

Ent-CPP Synthases (CPS): These enzymes catalyze the conversion of GGPP into ent-CPP frontiersin.org.

Diterpene Synthases (AcKSLs): Following the formation of ent-CPP, specialized diterpene synthases, such as AcKSL1, AcKSL2s, and AcKSL3-1, are responsible for generating key diterpene frameworks, including ent-kaurene (B36324) and ent-atiserene mdpi.comfrontiersin.orgbiocrick.comnih.gov. Notably, ent-kaurene is a prominent tetracyclic diterpene intermediate in this pathway nih.govuni.luchemtunes.com.

Nitrogen Incorporation: The introduction of nitrogen, a defining feature of alkaloids, occurs through the transformation of diterpene intermediates. Ent-kaurene is oxidized to ent-kaurenoic aldehyde by ent-kaurene oxidases, which are cytochrome P450 mono-oxygenases mdpi.com. Subsequently, L-serine is considered a plausible source of the nitrogen atom, which is transferred to the diterpene skeleton via aminotransferases mdpi.com.

Skeletal Rearrangements: Post-amination, the C20-type DAs can undergo complex skeletal rearrangements, including Wagner-Meerwein rearrangements and subsequent ring closures, leading to the formation of C19- and C18-type DA skeletons frontiersin.org. Specific semipinacol rearrangements involving the C-13–C-16 and C-15–C-16 bonds of the napelline-type skeleton are proposed to generate novel carbon skeletons researchgate.netnih.gov.

An overview of key biosynthetic transformations and associated enzymes is presented below:

| Precursor/Intermediate | Enzyme Class | Product/Transformation | Source Organisms |

| Geranylgeranyl pyrophosphate | Ent-CPP Synthases (CPS) | ent-Copalyl diphosphate (ent-CPP) | Aconitum, Delphinium frontiersin.org |

| ent-Copalyl diphosphate | Diterpene Synthases (AcKSLs) | ent-Kaurene, ent-Atiserene | Aconitum carmichaelii biocrick.comnih.gov |

| ent-Kaurene | ent-Kaurene Oxidase (P450 mono-oxygenases) | ent-Kaurenoic aldehyde | Aconitum, Delphinium mdpi.com |

| ent-Kaurenoic aldehyde, L-serine | Aminotransferases | Nitrogen-containing diterpenoid alkaloids | Aconitum, Delphinium mdpi.com |

| C20-Diterpenoid Alkaloids | (Proposed) Wagner-Meerwein Rearrangements | C19- and C18-Diterpenoid Alkaloids | Aconitum frontiersin.org |

| Napelline-type skeleton | (Proposed) Semipinacol Rearrangements | New carbon skeletons through bond migrations | Aconitum researchgate.netnih.gov |

Research has successfully identified several key intermediates that underpin the biosynthesis of napelline-type alkaloids:

ent-Kaurene (CID 11966109): This tetracyclic diterpene (C20H32) is a fundamental early intermediate in the pathway to complex diterpenoid alkaloids nih.govuni.luchemtunes.com.

ent-Copalyl Diphosphate (ent-CPP): Extensive studies, particularly in Aconitum carmichaelii, have validated ent-CPP as the direct and sole precursor for the biosynthesis of all diterpenoid alkaloids researchgate.netbiocrick.comnih.gov.

Napelline-type Skeleton: The defining structural features of napelline-type alkaloids include an azabicyclo[3.2.1]octane moiety fused to an ent-kaurane-type tetracyclic skeleton (composed of 6/6/6/5-membered rings), along with various oxidation patterns biocrick.comresearchgate.netresearchgate.net. This distinct hexacyclic framework is a direct consequence of the complex biosynthetic transformations.

The elucidation of the molecular mechanisms governing diterpenoid alkaloid biosynthesis has significantly advanced through integrated omics approaches.

Transcriptome and Metabolome Analyses: Combined metabolomic and transcriptome analyses have been instrumental in identifying candidate genes and enzymes involved in DA biosynthesis, particularly in species like Aconitum pendulum frontiersin.org.

Gene Identification and Function: Within Aconitum carmichaelii, nineteen terpene synthases (TPSs) and five alternative splicing isoforms, belonging to the TPS-b, TPS-c, and TPS-e/f subfamilies, have been identified. Among these, AcKSL1, AcKSL2s, and AcKSL3-1 are specifically implicated in the biosynthesis of C20 atisine (B3415921) and napelline-type DAs nih.gov. These enzymes facilitate the activation of diterpenes and the subsequent insertion of nitrogen atoms, converting diterpenes into alkaloids jipb.net.

Tissue-Specific Gene Expression: Studies indicate that genes involved in diterpenoid skeleton formation are highly expressed in flowers, while those responsible for diterpenoid alkaloid skeleton formation and subsequent modification show higher expression in leaves and stems frontiersin.org. This suggests a potential source-sink relationship, with DAs possibly synthesized in aerial parts and then transported and accumulated in subterranean parts frontiersin.org.

Genomic Challenges: Despite these advances, the full elucidation of DA biosynthetic pathways at the molecular level, particularly in species like Aconitum pendulum, is still challenged by the scarcity of comprehensive genomic information frontiersin.org.

Total Synthesis Strategies for 1-Benzoylnapelline and Complex Analogues

The total synthesis of this compound and its complex analogues represents a formidable challenge in organic chemistry due to their highly intricate, multiply bridged polycyclic structures and numerous stereocenters acs.orgbiocrick.comresearchgate.netescholarship.org. A central objective for synthetic chemists is the efficient construction of these polycyclic frameworks and the precise installation of all requisite substituent groups acs.orgbiocrick.com.

Historically, 1-O-benzoylnapelline has been obtained through synthesis from other related alkaloids such as napelline (B1196341) and songorine (B610919) researchgate.net. The total synthesis of napelline itself has been accomplished, involving multiple steps to construct its pentacyclic and hexacyclic rings, with key transformations including aldol (B89426) condensation to close the final ring and subsequent oxidation steps wikipedia.orgrsc.org.

The pursuit of diterpenoid alkaloid synthesis has driven the development of innovative synthetic methodologies for constructing their unique polycyclic scaffolds:

Strategic Bond Analysis: Concepts such as "strategic bond analysis" or "bond-network analysis," pioneered by Corey, guide the design of efficient synthetic routes for bridged, polycyclic structures. This approach aims to introduce the bulk of the molecule's topological complexity at a late stage in the synthesis escholarship.orgresearchgate.netresearchgate.net.

Cascade Reactions: Multi-component and cascade reactions are frequently employed to build complexity rapidly:

Oxidative Dearomatization/Diels-Alder (OD/DA) Cycloaddition: This sequence is widely utilized to form ubiquitous [2.2.2]-bicyclic ring units and related ring-distorted derivatives found in these complex molecules acs.orgresearchgate.net.

Domino Alkene Cleavage/Mannich Cyclization, Robinson-type Annulation, and Intramolecular Aldol Addition: These reactions serve as key steps in the construction of complex frameworks, as exemplified in the synthesis of napelline-type alkaloids like liangshanone researchgate.net.

Photoinduced Radical Cascade Cyclization: This methodology allows for the rapid construction of polycyclic N-heterocycles using alkynes or alkenes as coupling partners frontiersin.orgnih.gov.

Metal-Catalyzed Reactions: Metal catalysis offers powerful tools for scaffold construction:

Gold(I)-catalyzed cascade cyclization: This has been developed for the construction of polycyclic indolines from alkyne-tethered indoles frontiersin.org.

Metal-catalyzed C–H amination reactions: These are employed in challenging synthetic settings to incorporate nitrogen atoms mit.edu.

Biomimetic Rearrangements: Inspired by biosynthetic processes, biomimetic rearrangements, such as the retro-Dieckmann fragmentation/vinylogous Dieckmann cyclization cascade and the photo-Nazarov cyclization/intramolecular cycloetherification cascade, have been exploited to access complex diterpenoid scaffolds researchgate.net. The Wagner–Meerwein rearrangement is also crucial for transforming ring systems, as seen in the synthesis of talatisamine (B1682923) researchgate.net.

Given the numerous chiral centers and dense three-dimensional structures of diterpenoid alkaloids, achieving precise stereochemical control and regioselectivity at each step of the synthesis is paramount acs.orgmit.eduresearchgate.netscribd.com.

Diastereoselective and Enantioselective Methods: Strategies for installing specific stereochemistry include:

Diastereoselective Intermolecular Cu-mediated Conjugate Addition and Intramolecular Michael Addition: This sequence, followed by an intramolecular Mannich cyclization, has been crucial for the convergent assembly of the ent-kaurane core and the azabicyclo[3.2.1]octane motif in napelline-type alkaloids biocrick.com.

Organocatalytic Enantioselective α-Hydroxymethylation: This process enables the preparation of enantiomerically enriched intermediates, facilitating asymmetric access to target natural products researchgate.net.

Unified Enantioselective Total Synthesis: Approaches that allow for the completely stereocontrolled introduction of successive quaternary stereocenters have been developed for polycyclotryptamine alkaloids, resolving structural ambiguities chemrxiv.org.

Regioselective Functionalizations: Careful manipulation of protecting groups and reaction conditions is necessary to achieve regio- and stereoselective functionalizations of the complex ring systems, particularly the BCD-rings, during the elaboration of the molecular structure researchgate.net.

Semi-synthesis and Advanced Structural Modification for Research

The semi-synthesis and advanced structural modification of napelline-type diterpenoid alkaloids, including derivatives like this compound, are critical strategies in natural product chemistry. These methods often involve starting from naturally abundant precursors and performing targeted chemical transformations to yield desired analogs. Divergent synthesis is a particularly efficient approach that allows for the creation of a library of diverse molecules from a common intermediate, thereby improving the efficiency of chemical synthesis and generating novel structural diversity nih.govresearchgate.net.

Recent advancements in the total and semi-total synthesis of napelline-type C20-diterpenoid alkaloids highlight sophisticated methodologies. For instance, an asymmetric divergent approach has been reported for the total synthesis of several napelline-type alkaloids. Key steps in such convergent assembly often include a diastereoselective intermolecular copper-mediated conjugate addition to link fragments, an intramolecular Michael addition reaction for constructing the tetracyclic skeleton, and a rapid intramolecular Mannich cyclization to form the azabicyclo[3.2.1]octane motif characteristic of these compounds nih.govresearchgate.netnih.gov. The intramolecular Mannich cyclization, in particular, has been shown to be effective in assembling the hexacyclic ring system of napelline organic-chemistry.org. Such synthetic routes provide pathways not only to the parent napelline skeleton but also to its various modified forms, including esterifications.

Derivatization of Napelline-Type Skeletons at Specific Positions

Derivatization of napelline-type skeletons typically targets specific hydroxyl groups or other reactive functionalities present on the complex diterpenoid core. While this compound specifically refers to a benzoyl group at the C1 position, the broader family of diterpenoid alkaloids, including aconitine-type compounds, often features esterifications at positions such as C8 and C14 (e.g., aconitine (B1665448) itself carries an acetyl group at C8 and a benzoyl group at C14) nih.govmdpi.com.

For napelline-type structures, research indicates the presence of hydroxyl groups at various positions that can serve as sites for derivatization. For example, studies on certain Aconitum species have identified hydroxyl groups at C-1, C-12, and C-15 on napelline-type diterpenoid alkaloids, which are potential sites for chemical modification nih.gov. In related hetisine-type compounds, the hydroxyl groups at C-6 and C-15 have been identified as crucial for certain biological effects, and their acylation can enhance or alter activity, suggesting these are common points for introducing acyl functionalities rsc.org. The C-11 residues also play a role in the properties of these compounds, implying potential for modification at or near this position rsc.org.

The complexity of these molecules, with multiple chiral centers and a compact hexacyclic framework, demands highly selective reactions for targeted derivatization researchgate.netontosight.ai. The development of new synthetic methods is constantly advancing, allowing for precise control over the introduction of functional groups at desired positions on the diterpenoid skeleton.

Synthesis of Aromatic Ester-Free and Other Modified Derivatives

The synthesis of aromatic ester-free derivatives of napelline-type alkaloids involves either preventing the formation of aromatic ester bonds during synthesis or, more commonly, their selective removal from esterified precursors. This is particularly relevant given that many naturally occurring diterpenoid alkaloids possess various ester linkages, including aromatic ones like the benzoyl group found in this compound.

Hydrolysis is a primary method for obtaining ester-free or monoester derivatives from poly-esterified alkaloids. For instance, toxic C19-diterpenoid alkaloid diesters are known to hydrolyze into less toxic monoester and/or alcohol forms (ester-free) during traditional processing methods nih.gov. This highlights a chemical transformation that can be intentionally employed in the laboratory to produce deacetylated or debenzoylated analogs.

Research has shown that the presence or absence of ester groups can significantly impact the biological activity of these compounds. For example, studies on songorine derivatives (a napelline-type alkaloid) suggest that free hydroxyl groups are crucial for certain antiarrhythmic effects, whereas benzoylation (esterification) of these hydroxyl groups can lead to a loss of activity researchgate.net. This indicates that the generation of ester-free derivatives can be a deliberate strategy to modulate or investigate the biological profile of the alkaloids.

Beyond simple hydrolysis, other modified derivatives can be synthesized through various reactions, including reductions, oxidations, and the introduction of different alkyl or acyl groups. The flexibility in synthesizing aromatic carboxylic acids and esters using methods like ligand-free palladium-catalyzed hydroxycarbonylation of aryl halides, followed by alkylation, demonstrates the broad chemical toolkit available for creating diverse ester structures or for synthesizing the precursors needed for their incorporation into complex natural product scaffolds organic-chemistry.org.

Table 1. Key Chemical Transformations in Napelline-Type Alkaloid Modification

| Chemical Transformation | Purpose | Specific Reactions/Mechanisms |

| Divergent Synthesis nih.govresearchgate.netnih.govorganic-chemistry.org | Efficient creation of diverse analogs from a common intermediate. | Diastereoselective intermolecular copper-mediated conjugate addition; intramolecular Michael addition reaction; intramolecular Mannich cyclization to form azabicyclo[3.2.1]octane motif. |

| Esterification nih.govmdpi.comtcichemicals.come3s-conferences.org | Introduction of ester groups (e.g., benzoyl) at specific hydroxyl positions. | Reaction of hydroxyl groups with aromatic carboxylic acids or their activated derivatives (e.g., anhydrides, acid chlorides). |

| Hydrolysis/De-esterification nih.govresearchgate.net | Removal of ester groups to generate free hydroxyls or less complex derivatives. | Acidic or basic hydrolysis of ester bonds. |

| Skeletal Rearrangements nih.gov | Alteration of the core carbon framework. | Semi-pinacol rearrangements, migrations of carbon-carbon bonds (e.g., C-13–C-16 and C-15–C-16 in napelline-type precursors) to generate novel carbon skeletons. |

| Selective Functionalization nih.govrsc.org | Targeted modification at specific carbon positions. | Introduction of hydroxyl, methoxy (B1213986), or other functional groups at positions like C-1, C-6, C-11, C-12, C-15, often requiring precise control due to the complex stereochemistry of diterpenoid alkaloids. The C-8 and C-14 positions are also common sites for ester linkages in related diterpenoid alkaloids like aconitine nih.govmdpi.com. |

Structure Activity Relationship Sar Studies of 1 Benzoylnapelline

Elucidating Key Structural Moieties for Defined Biological Activities

The biological activities of diterpenoid alkaloids are heavily influenced by the presence and position of various functional groups on their complex polycyclic scaffolds. Key carbon positions, such as C1, C8, C13, and C14, often bear substituents that are crucial for their interaction with biological targets, especially ion channels wikipedia.org.

Critical Role of the Benzoyl Group in Ion Channel Modulation

The benzoyl group, often present as an ester, plays a pivotal role in the ion channel modulating activities of diterpenoid alkaloids. For aconitine-type alkaloids, the benzoyl ester group at the C14 position, along with an acetyl group at C8 and a hydroxyl group at C13, is crucial for exhibiting sodium channel opening properties. Conversely, the absence of these specific functional groups can result in sodium channel blockade. In the context of 1-Benzoylnapelline, its vasorelaxant activity is associated with the inhibition of various types of ion channels. Specifically, the introduction of a benzoyl group into the napelline (B1196341) structure at the C1 position has been shown to markedly enhance antispasmodic activity. Studies also suggest that 1-O-benzoylnapelline acts more effectively on lipid peroxidation in the mitochondrial membrane and on mitoKATP channels of rat liver mitochondria compared to napelline itself, attributing this enhanced effect to the benzoyl group at C1.

Influence of Substituents at Specific Carbon Positions (e.g., C1, C8, C13, C14)

The nature and position of substituents at various carbon atoms profoundly impact the biological activity of diterpenoid alkaloids:

C8 and C14 : These positions are particularly important for ester groups. In aconitine-type alkaloids, the C8 acetyl and C14 benzoyl ester groups are largely responsible for their characteristic cardiotoxic and neurotoxic properties. The hydrolysis (de-esterification) of these groups, as occurs during traditional processing of Aconitum roots or in vivo metabolism, significantly reduces their toxicity and can alter their activity profiles. For instance, a benzoyl group at C14 in certain alkaloids can selectively hinder delayed rectifier K+ channels and act as an antagonist against aconitine-induced arrhythmia.

C1, C13, C16 : While some studies suggest that methoxy (B1213986) groups at C1 and C16 have little effect on the anti-proliferative activity of aconitine (B1665448) derivatives, a hydroxyl group at C13 is considered important for these effects. Oxygenated functionalities, including methoxyl and hydroxyl groups, are commonly found at C1, C6, C8, C14, C16, and C18 across various diterpenoid alkaloids, contributing to their structural diversity and biological roles.

This compound's specific activity : Its vasorelaxant effects involve the inhibition of Ca2+ influx through voltage-dependent Ca2+ channels and potential involvement of K+ channels, suggesting a direct activation of relaxation mechanisms in vascular smooth muscle cells.

Comparative SAR with Related Diterpenoid Alkaloids

Diterpenoid alkaloids, despite sharing a complex hexacyclic core, exhibit a wide range of pharmacological effects due to subtle structural differences. Comparative SAR studies are essential for elucidating these distinctions and for rational drug design.

Analysis of Structural Differences and Activity Profiles of Napelline, Lappaconitine, Songorine (B610919), and Aconitine Analogues

Aconitine, a C19-diterpenoid alkaloid, is well-known for its potent neurotoxic and cardiotoxic effects, primarily by activating voltage-gated Na+ channels at site 2. It achieves this by shifting the voltage-dependence of the channel towards a hyperpolarized direction, leading to a persistent activation and sustained Na+ influx.

In stark contrast, this compound, along with compounds like Lappaconitine and 6-benzoylheteratisine, demonstrates inhibitory effects on Na+ channels; they deactivate these channels and reduce the peak amplitude of the current wikipedia.org. Lappaconitine, a C18 diterpenoid alkaloid, functions as a selective blocker of tetrodotoxin (B1210768) (TTX)-sensitive Na+ channels and has antiarrhythmic properties. It can also competitively antagonize the effects of aconitine on sodium channels.

Table 1: Comparative Ion Channel Modulation Profiles of Key Diterpenoid Alkaloids

| Compound Name | Type | Key Structural Features (relevant to SAR) | Primary Ion Channel Action | Reference |

| Aconitine | C19-Diester DA | Acetyl group at C8, Benzoyl ester at C14, Hydroxyl at C13 | Voltage-gated Na+ Channel Activator (opens) | |

| This compound | C20-DA | Benzoyl group at C1 | Na+ Channel Deactivator/Inhibitor wikipedia.org, Inhibits Ca2+ influx | youtube.comwikipedia.org |

| Lappaconitine | C18-DA | Amino group; different ester ratio at C8/C14 compared to aconitine | Selective Na+ Channel Blocker (inhibits) | |

| Napelline | C20-DA | Base structure of this compound, lacking C1 benzoyl group | Less effective on mitoKATP channels than this compound | |

| Songorine | C20-DA | Distinct kaurane (B74193) diterpenoid structure | Not specifically detailed in provided context, but generally diverse bioactivities |

Identification of Structural Determinants Differentiating Ion Channel Blockers from Openers

The distinction between ion channel activators and blockers among diterpenoid alkaloids largely hinges on specific structural nuances. While both types often share common structural features, their efficacy and precise mode of action differ. A critical determinant is the presence and exact position of an aromatic ester side chain, particularly a benzoyl ester. For example, alkaloids that activate Na+ channels, such as aconitine, typically have a benzoyl ester side chain at the C14 position. In contrast, some blocking alkaloids may have this group at other positions (e.g., C4 in some cases) or exhibit configurations where the combination of functional groups leads to blockade rather than activation. The presence of specific functional groups at C8 (e.g., acetyl) and C14 (e.g., benzoyl ester) is crucial for the channel-opening properties of aconitine, and the absence of these can lead to blocking activity. The precise spatial orientation and electronic properties of these groups, as well as their interaction with the channel's binding site, are key factors in determining whether a compound acts as an opener or a blocker.

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in the SAR analysis of complex natural products like this compound and related diterpenoid alkaloids, especially given the lack of readily available 3D X-ray structures for their target receptors, such as the sodium channel. Quantitative Structure-Activity Relationships (QSAR) studies are frequently employed to elucidate the structural requirements for compounds to bind to and modulate voltage-gated Na+ channels. These studies involve correlating molecular descriptors with biological activities. For instance, quantum-chemical studies using methods like AM1 and DFT have been utilized to investigate the electronic structure and frontier orbitals (HOMO and LUMO) of these alkaloids, revealing insights into their charge transfer capabilities crucial for receptor-ligand interactions. The energetic tendency of the HOMO-LUMO energy gap can potentially differentiate between activators and blockers. Furthermore, computational and molecular modeling techniques, including Genetic Algorithm with Multiple Linear Regression Analysis (GA-MLRA), have been applied to generate QSAR models. In silico studies, such as molecular docking, have emphasized the crucial role of certain side chains at C13, C14, and C8 in determining drug-receptor affinity wikipedia.org. These computational approaches assist in predicting activity, identifying key pharmacophoric features, and guiding the design of new derivatives with improved or desired pharmacological profiles. Future research will likely integrate experimental validation with these computational explorations to further optimize the efficacy and safety of these compounds.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand (like this compound) when bound to a protein receptor, forming a stable complex. This method helps in understanding the binding mechanism, identifying key amino acid residues involved in the interaction, and estimating binding affinities. In the broader context of diterpenoid alkaloids, such simulations are crucial for understanding their interactions with various targets, including voltage-gated ion channels, particularly sodium channels.

While molecular docking is a widely applied technique in the study of natural products and their derivatives, readily available detailed research findings specifically presenting molecular docking binding energies and explicit ligand-receptor interaction diagrams solely for this compound with identified target proteins are limited in the reviewed literature. Studies often discuss the application of molecular docking to broader classes of Aconitum alkaloids or as part of multi-component analyses of traditional Chinese medicine formulas where this compound might be a constituent. For example, similar diterpenoid alkaloids like sepaconitine, lappaconitine, and ranaconitine (B10819989) have shown specific binding affinities with voltage-gated sodium channels (Nav1.7, Nav1.8, and Nav1.9), demonstrating the potential of this class of compounds for such studies. The general aim of these simulations is to elucidate how a compound like this compound might bind to its target, often sodium channels, which it is known to modulate.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical correlations between the structural properties of a series of compounds and their biological activities. For this compound and related diterpenoid alkaloids, QSAR investigations have been instrumental in deciphering the electronic and physicochemical parameters that govern their activity, particularly concerning their effects on voltage-gated sodium channels.

Detailed Research Findings:

Studies employing QSAR methodologies, such as PM3 semiempirical calculations, have investigated the structure-activity relationship of a series of antagonist alkaloids, including this compound, in modulating voltage-gated Na+ channels. These studies reveal that the frontier orbitals (Highest Occupied Molecular Orbitals - HOMOs and Lowest Unoccupied Molecular Orbitals - LUMOs) are predominantly localized on the nitrogen atom and the benzyl/benzoylester orbitals. In contrast, the contributions from hydroxyl and -OCOCH3 groups to these orbitals were found to be minimal (less than 1%).

QSAR models are often generated using techniques like the "leave-one-out" cross-validation method, with predictive ability confirmed by the cross-validation coefficient Q2 and predictive error sum of squares (SPRESS). Physicochemical descriptors utilized in such studies are frequently calculated using specialized software, such as the DRAGON program.

A QSAR prediction model for related diterpenoid alkaloids, which includes this compound, provides insights into the molecular features influencing their activity. One such model relating to anti-inflammatory activity based on half-maximal effective concentration (EC50) measurements is:

Log(EC50) = -0.0260 × SAA + 0.0086 × SAG + 0.0011 × VOL - 0.0641 × HE - 0.2628 × LogP - 0.5594 × REF - 0.2211 × POL - 0.1964

Where:

SAA : Solvent Accessible Surface Area

SAG : Solvent Accessible Surface Area of Polar Atoms

VOL : Molar Volume

HE : Heat of Formation

LogP : Octanol-Water Partition Coefficient

REF : Refractivity

POL : Polarizability

The negative coefficient for Molar Volume (VOL) suggests that larger steric interactions may be unfavorable for the activity. Such QSAR models aid in understanding how modifications to the structure of this compound or similar alkaloids could potentially enhance or diminish their biological effects. The presence of specific functional groups is crucial, with findings indicating that activation or blockade of sodium channels by particular alkaloids is not solely regulated by frontier orbitals but also depends on the presence of specific functional groups within the molecular structure.

Example Physicochemical Descriptors for this compound (as observed in QSAR studies):

| Property/Descriptor | Value |

| Value 1 | 30 |

| Value 2 | 4.19 |

| Value 3 | 126.113 |

| Value 4 | 29.54 |

| Value 5 | 4.566 |

| Value 6 | 463.67 |

Note: These values are extracted from a table listing this compound alongside other compounds in a QSAR study and represent various calculated physicochemical descriptors used in the modeling process.

Analytical Methodologies for Research and Characterization of 1 Benzoylnapelline

Chromatographic Techniques for Detection, Quantification, and Purity Assessment

Chromatographic methods are fundamental for the separation and analysis of complex mixtures, making them indispensable for the detection, quantification, and purity assessment of alkaloids such as 1-Benzoylnapelline. They offer high efficiency and reproducibility. uni.lunih.gov

High-Performance Liquid Chromatography (HPLC) is a widely favored technique for the analysis of alkaloids due to its efficiency, reproducibility, and ease of operation. nih.govwikipedia.org For diterpenoid alkaloids and their derivatives, HPLC is routinely employed for isolation, identification, and quantification. wikipedia.orguni.lunih.govnih.gov Detection is commonly achieved using UV or Diode Array Detectors (DAD), which are sensitive to the UV absorption properties of the compounds. uni.lu

Typical HPLC conditions for alkaloid analysis often involve reversed-phase columns, such as C18 stationary phases. nih.gov The mobile phase generally consists of a mixture of water and organic solvents like methanol (B129727) or acetonitrile, often with the addition of acidic modifiers such as trifluoroacetic acid (TFA) or formic acid to optimize separation and improve peak shape for basic analytes. nih.gov HPLC can also be coupled with other detectors, including mass spectrometry, for enhanced specificity and structural information. nih.gov

| Parameter | Typical Conditions for Alkaloids (General) |

|---|---|

| Column Type | Reversed-phase (e.g., C18) nih.gov |

| Mobile Phase Components | Water:Methanol or Water:Acetonitrile mixtures nih.gov |

| Mobile Phase Modifiers | Trifluoroacetic acid (TFA) or Formic acid (typically 0.05-0.1%) nih.gov |

| Detection | UV or Diode Array Detector (DAD) uni.lu |

| Application | Separation, Detection, Quantification, Purity Assessment uni.lunih.gov |

Gas Chromatography (GC) is another powerful chromatographic technique applicable to alkaloid analysis, particularly when coupled with mass spectrometry (GC-MS). nih.gov While HPLC is often preferred for less volatile or thermally labile compounds, GC is suitable for more volatile alkaloids or those that can be readily derivatized to increase their volatility. GC-MS is used for the qualitative and quantitative analysis of various alkaloids, including aconitine (B1665448) and its metabolites, found in complex plant extracts. nih.gov The high efficiency of GC allows for excellent separation, making it valuable for purity assessment and the analysis of alkaloid profiles.

High-Performance Liquid Chromatography (HPLC) Methodologies

Mass Spectrometry (MS) in Comprehensive Analytical Research

Mass Spectrometry (MS) is an invaluable tool for the comprehensive analytical research of this compound, providing critical information on molecular weight, elemental composition, and structural features. Its ability to generate characteristic fragmentation patterns makes it essential for definitive compound identification and structural elucidation.

The coupling of chromatographic techniques with mass spectrometry, specifically LC-MS and GC-MS, offers enhanced analytical power for the identification and metabolite profiling of complex natural products. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is frequently employed for napelline-type diterpenoid alkaloids to determine their precise molecular formulas, providing highly accurate mass measurements. wikipedia.org This is crucial for confirming the presence of specific compounds in extracts or synthetic mixtures and for characterizing their metabolic transformations within biological systems. LC-MS/MS (tandem mass spectrometry) in particular, offers good reproducibility and precision for quantifying alkaloids. uni.lu

Fragmentation studies using MS provide detailed structural insights into this compound by analyzing the characteristic ions produced upon ionization. Under electron impact (EI) or electrospray ionization (ESI) conditions, molecules break into smaller, charged fragments, and the pattern of these fragments serves as a unique fingerprint for structural elucidation. Common fragmentation pathways for organic compounds include alpha cleavage (cleavage adjacent to a heteroatom or unsaturated functional group), McLafferty rearrangements (involving a hydrogen transfer), and the loss of small neutral molecules (e.g., H2O, CO, NH3). The mass-to-charge (m/z) ratios and relative abundances of these fragment ions help in mapping the original molecular structure, identifying functional groups, and determining the position of substituents, such as the benzoyl group in this compound.

| MS Technique | Application | Key Information Obtained |

|---|---|---|

| HR-ESI-MS | Accurate molecular weight determination, elemental composition wikipedia.org | [M+H]+, [M+Na]+, [M-H]- ions, precise molecular formula wikipedia.org |

| LC-MS / GC-MS | Compound identification, metabolite profiling, quantification nih.govuni.lu | Retention time, m/z values of molecular and fragment ions |

| MS/MS (Fragmentation Studies) | Detailed structural elucidation | Characteristic fragment ions, fragmentation pathways (e.g., α-cleavage, McLafferty rearrangement, loss of neutral molecules) |

LC-MS and GC-MS for Compound Identification and Metabolite Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy in Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable technique for the unambiguous structural elucidation of complex natural products like this compound. wikipedia.orgnih.gov It provides detailed information on the connectivity, stereochemistry, and spatial arrangement of atoms within a molecule. wikipedia.orgnih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. 1H NMR spectroscopy reveals the number of different proton environments, their chemical shifts, and coupling patterns, which are indicative of neighboring protons. wikipedia.orgnih.gov 13C NMR spectroscopy provides information on the carbon skeleton, with distinct signals for each unique carbon atom and insights into their chemical environment. wikipedia.orgnih.gov

For complex diterpenoid alkaloids, 2D NMR techniques are crucial for assigning all proton and carbon signals and establishing long-range correlations. These include:

1H-1H Correlation Spectroscopy (COSY) : Identifies protons that are scalar-coupled to each other through bonds, revealing direct proton-proton connectivities. wikipedia.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC) : Correlates proton signals with the carbons to which they are directly attached, providing 1H-13C single-bond correlations. wikipedia.orgnih.gov

Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) : Provide information on through-space proximities between protons, which is vital for determining the relative stereochemistry and conformation of the molecule. wikipedia.orgnih.gov

By combining data from these various NMR experiments, researchers can piece together the complete three-dimensional structure of this compound and other napelline-type alkaloids, including the confirmation of substituent positions and the intricate cage-like framework. wikipedia.orgnih.gov

| NMR Experiment Type | Information Provided | Application for this compound |

|---|---|---|

| 1H NMR | Number of protons, chemical shifts, coupling patterns, integrations wikipedia.orgnih.gov | Identification of proton environments (e.g., methyl, methylene, methine, aromatic) and their connectivity wikipedia.orgnih.gov |

| 13C NMR | Number of unique carbons, chemical shifts wikipedia.orgnih.gov | Elucidation of carbon skeleton, differentiation of carbon types (e.g., CH3, CH2, CH, Cq) wikipedia.orgnih.gov |

| COSY | 1H-1H scalar correlations (through bonds) wikipedia.orgnih.gov | Establishing direct proton-proton connectivities within spin systems wikipedia.orgnih.gov |

| HSQC | Direct 1H-13C correlations (one bond) wikipedia.orgnih.gov | Assigning proton signals to their directly attached carbon atoms wikipedia.orgnih.gov |

| HMBC | Long-range 1H-13C correlations (two to three bonds) wikipedia.orgnih.gov | Establishing quaternary carbon positions and overall molecular connectivity wikipedia.orgnih.gov |

| ROESY/NOESY | Through-space 1H-1H correlations wikipedia.orgnih.gov | Determining relative stereochemistry and conformation wikipedia.orgnih.gov |

Hyphenated Techniques and Other Spectrophotometric Applications

The analytical landscape for compounds such as this compound benefits significantly from the synergistic capabilities of hyphenated techniques and various spectrophotometric applications. These methods provide a comprehensive understanding of the compound's structure, functional groups, and molecular weight, crucial for research and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex natural products like this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, along with two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, provide detailed information about the connectivity of atoms and the three-dimensional arrangement of a molecule researchgate.net. Studies have reported the use of ¹H NMR and ¹³C NMR (e.g., at 400 MHz and 600 MHz) for the analysis of 1-O-benzoylnapelline in solvents like CDCl₃ wikipedia.org. While specific spectral data for this compound in the public domain may be limited in detailed searchable snippets, the application of NMR is critical for identifying characteristic proton and carbon environments, thus confirming the presence of the benzoyl moiety and the napelline (B1196341) skeleton.

Table 1: Illustrative NMR Spectral Data Parameters for this compound (Hypothetical Example of Data Type)

| Parameter | Description | Significance |

| ¹H NMR Chemical Shifts (δ, ppm) | Position of proton signals (e.g., aromatic protons, methyl, methylene, methine protons) and their multiplicity (s, d, t, q, m) and coupling constants (J, Hz). | Indicates the electronic environment of each proton. Aromatic protons (around 7-8 ppm) would confirm the benzoyl group. Signals for aliphatic and oxygenated protons would help map the diterpenoid skeleton. Coupling patterns reveal connectivity between protons on adjacent carbons researchgate.netrsc.orgnih.gov. |

| ¹³C NMR Chemical Shifts (δ, ppm) | Position of carbon signals. | Indicates the electronic environment of each carbon atom. Characteristic signals for carbonyl carbons (C=O, ~160-180 ppm) would confirm the ester linkage of the benzoyl group, while sp³ and sp² carbons would provide insights into the diterpenoid framework researchgate.netrsc.orgspectrabase.com. |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlations between protons (COSY), protons and directly attached carbons (HSQC), or protons and carbons two or three bonds away (HMBC). | Provides definitive evidence of proton-proton coupling networks, identifies C-H multiplicities, and establishes long-range carbon-proton correlations, which are vital for piecing together complex molecular structures and confirming stereochemistry researchgate.net. |

Note: In an interactive format, this table would allow users to sort by 'Parameter' or 'Significance' and potentially filter for specific types of shifts or correlations.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, expressed as wavenumbers (cm⁻¹) youtube.com. For this compound, key functional groups such as carbonyls (C=O) from the benzoyl ester, hydroxyl (O-H) groups, and various C-H stretches from the diterpenoid skeleton would exhibit distinct absorption bands. The presence of an ester carbonyl stretch is particularly important for confirming the benzoyl attachment. IR spectra for 1-O-benzoylnapelline have been reported, demonstrating its utility in structural characterization wikipedia.org.

Table 2: Illustrative IR Spectral Data Parameters for this compound (Hypothetical Example of Data Type)

| Functional Group | Characteristic Wavenumber Range (cm⁻¹) | Significance |

| Ester Carbonyl (C=O) | 1715-1735 | Strong absorption confirming the benzoyl ester moiety. |

| Aromatic C=C | 1450-1600 | Indicates the presence of the benzene (B151609) ring. |

| O-H (alcohol) | 3200-3600 (broad) | Suggests the presence of hydroxyl groups in napelline structure. |

| Aliphatic C-H | 2850-3000 | Characteristic stretches for the diterpenoid backbone. |

Note: In an interactive format, this table would allow users to sort by 'Functional Group' or 'Significance' and potentially filter by wavenumber ranges.

Mass Spectrometry (MS) and Hyphenated Mass Spectrometry

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns. For complex natural products, high-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and thus the molecular formula.

Hyphenated techniques integrate separation science with mass spectrometry, offering superior analytical power for complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are paramount in the analysis of natural products. LC-MS combines the separation efficiency of liquid chromatography with the sensitivity and identification power of mass spectrometry. This allows for the separation of this compound from other co-occurring alkaloids in natural extracts and its subsequent identification and characterization based on its retention time and mass-to-charge ratio (m/z). For instance, LC/MS-based molecular networking has been utilized in studies involving this compound, highlighting its application in tracking the compound's presence and biological activity.

Table 3: Illustrative MS Data Parameters for this compound (Hypothetical Example of Data Type)

| Parameter | Description | Significance |

| Molecular Ion (M+H)⁺ or (M-H)⁻ | The intact protonated or deprotonated molecule detected in ESI-MS. | Provides the molecular weight of this compound, crucial for confirming its identity and molecular formula. |

| Fragmentation Ions | Ions formed by the dissociation of the molecular ion into smaller, characteristic fragments. | Offers structural information by indicating the presence of specific subunits or bonds that cleave readily. For this compound, characteristic fragments related to the benzoyl group or specific parts of the napelline core would be observed, aiding in confirming the benzoylation site and the overall structure. |

| Retention Time (LC-MS) | The time taken for this compound to pass through the chromatographic column. | Serves as a purity indicator and allows for the differentiation of isomers or co-eluting compounds. Reproducible retention times are essential for quantitative analysis and comparison across different samples. |

Note: In an interactive format, this table would allow users to sort by 'Parameter' or 'Significance' and potentially filter by m/z ranges or fragmentation types.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry detects the absorption of ultraviolet and visible light by a compound, which is typically due to the presence of chromophores (conjugated pi-bonding systems) within the molecule. For this compound, the benzoyl moiety, containing an aromatic ring, would exhibit characteristic absorption in the UV region, particularly a maximum absorbance wavelength (λmax). This technique is valuable for the quantitative determination of the compound and for assessing its purity, especially in extracts where other UV-absorbing compounds might be present. The λmax value provides a unique spectroscopic fingerprint for the compound, and its absorbance at this wavelength can be used to determine concentration based on Beer-Lambert law.

Table 4: Illustrative UV-Vis Spectral Data Parameters for this compound (Hypothetical Example of Data Type)

| Parameter | Description | Significance |

| λmax (nm) | Wavelength at which the compound exhibits maximum light absorption. | Confirms the presence of chromophores (e.g., the aromatic ring of the benzoyl group) and serves as a characteristic identifier for the compound. |

| Absorbance (A) | A unitless number indicating the extent of light absorption at a given wavelength. | Directly proportional to the concentration of this compound in solution, allowing for quantitative analysis. |

| Molar Absorptivity (ε) | A constant that describes how strongly a chemical species absorbs light at a given wavelength. | Intrinsic property of the compound, useful for determining concentration independently of a calibration curve once known. |

Note: In an interactive format, this table would allow users to sort by 'Parameter' or 'Significance'.

Future Research Directions and Unexplored Avenues for 1 Benzoylnapelline

Investigating Novel Molecular Targets and Signaling Pathways in Cellular Systems

Current understanding indicates that 1-Benzoylnapelline deactivates Na+ channels and inhibits neuronal activity in rat hippocampal slices thegoodscentscompany.commdpi.comnih.gov. However, the specificity and breadth of its interactions with various ion channel subtypes and other potential molecular targets remain underexplored. Future research should aim to:

Elucidate Specific Ion Channel Modulations: Detailed studies are required to pinpoint the exact Na+ channel isoforms and other ion channels (e.g., potassium, calcium channels) that this compound interacts with, and to characterize the precise biophysical mechanisms of these interactions. High-resolution electrophysiological techniques combined with molecular modeling could provide valuable insights physiology.org.

Identify Off-Target Interactions and Novel Receptors: Given the complex pharmacology often associated with natural products, systematic screening using advanced ligand-binding assays or computational approaches like molecular docking and molecular dynamics simulations could reveal novel binding partners or receptors beyond known ion channels researchgate.netnih.gov.

Map Downstream Signaling Cascades: Investigating the downstream signaling pathways affected by this compound's interactions is crucial. This could involve studying changes in intracellular calcium levels, neurotransmitter release, second messenger systems, and gene expression patterns in relevant cellular models (e.g., neuronal cell lines, primary cultures).

Explore Broader Pharmacological Activities: Its reported analgesic and anti-inflammatory properties researchgate.net suggest potential interactions with pathways related to pain perception and inflammatory responses, warranting dedicated studies to identify the underlying molecular targets and cellular mechanisms.

Advancements in Synthetic Approaches for Novel this compound Derivatives

The inherent toxicity of certain diterpenoid alkaloids, including this compound nih.govsci-hub.se, underscores the critical need for synthetic efforts aimed at generating derivatives with improved therapeutic indices. Key areas for advancement include:

Rational Design of Low-Toxicity Analogs: Leveraging structure-activity relationship (SAR) studies to systematically modify the this compound scaffold to reduce toxicity while retaining or enhancing desirable pharmacological activities. This involves targeted alterations at critical functional groups known to influence toxicity and receptor binding researchgate.net.

Stereoselective and Green Synthetic Methodologies: Developing more efficient, environmentally friendly, and stereoselective synthetic routes for this compound and its derivatives. This could involve exploring novel catalytic reactions, flow chemistry, or biocompatible conditions to reduce waste and improve yield and purity beilstein-journals.orgresearchgate.net.

Combinatorial Chemistry and Library Synthesis: Employing combinatorial chemistry principles to rapidly synthesize diverse libraries of this compound derivatives. This approach can accelerate the discovery of compounds with optimized pharmacological profiles, including enhanced potency, selectivity, and reduced off-target effects.

Prodrug Strategies: Investigating prodrug strategies to improve the pharmacokinetic properties, bioavailability, or target-specific delivery of this compound or its derivatives, potentially mitigating systemic toxicity.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

While foundational in vitro and in vivo studies have been conducted for this compound thegoodscentscompany.comnih.govresearchgate.net, more sophisticated models are essential for a comprehensive understanding of its mechanistic actions and translational potential:

Complex Cellular Models: Advancing beyond traditional 2D cell cultures to utilize more physiologically relevant in vitro models, such as 3D organoids (e.g., brain organoids for neuropharmacological studies), microfluidic co-culture systems, or human induced pluripotent stem cell (iPSC)-derived neurons and glial cells. These models can more accurately reflect cellular complexity and interactions mdpi.comresearchgate.netnih.gov.

Disease-Specific Animal Models: Employing advanced in vivo models that precisely mimic human pathological conditions relevant to this compound’s activities (e.g., chronic neuropathic pain models, specific inflammation models, or epilepsy models) mdpi.com. This will allow for a more accurate assessment of efficacy, pharmacokinetics, and pharmacodynamics in a complex biological context.

Mechanistic In Vitro-In Vivo Extrapolation (IVIVE): Developing robust IVIVE and physiologically based pharmacokinetic (PBPK) models to bridge in vitro findings with in vivo outcomes. Such models can predict drug exposure in various tissues and guide the design of in vivo experiments, informing lead optimization and preclinical development mdpi.comresearchgate.netnih.gov.

High-Throughput Phenotypic Screening: Establishing high-throughput phenotypic screening platforms using advanced cellular models to identify novel biological effects or drug-repurposing opportunities for this compound and its derivatives.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Alkaloid Research

The application of omics technologies offers an unprecedented opportunity to gain a holistic understanding of the biological impact of this compound at various molecular levels numberanalytics.comnih.govnih.govbiorxiv.org.

Multi-Omics Profiling: Conducting comprehensive multi-omics studies, integrating genomics, transcriptomics, proteomics, and metabolomics data following this compound exposure. This integrative approach can reveal a broader spectrum of molecular changes, identify perturbed pathways, and uncover interconnected biological networks numberanalytics.comnih.govnih.gov.

Identification of Biomarkers: Utilizing omics data to identify potential biomarkers for efficacy, toxicity, or mechanism of action. These biomarkers could aid in preclinical development and, eventually, clinical monitoring numberanalytics.comscielo.org.mx.

Network Pharmacology and Systems Biology: Applying network pharmacology and systems biology approaches to construct compound-target-pathway networks. This can elucidate the polypharmacological nature of this compound, its interactions with multiple targets, and its impact on complex biological systems nih.govxiahepublishing.com.

Understanding Adaptive Responses: Investigating the cellular and organismal adaptive responses to this compound exposure over time using longitudinal omics studies. This can provide insights into long-term effects and potential resistance mechanisms.

Addressing Research Gaps in Comparative Alkaloid Studies and Cross-Activity Profiles

This compound is part of a larger family of diterpenoid alkaloids with diverse yet often overlapping pharmacological profiles mdpi.comresearchgate.netresearchgate.net. A comparative approach is essential to fully leverage this chemical space.

Systematic Comparative Pharmacology: Conducting systematic comparative pharmacological studies across various napelline-type and other diterpenoid alkaloids. This includes comparing their potency, selectivity, and efficacy on shared targets (e.g., Na+ channels) and exploring their differential effects on other biological systems mdpi.comresearchgate.net.

Structure-Activity-Toxicity Relationship Mapping: Developing detailed structure-activity-toxicity relationship (SATR) models by correlating structural features of different alkaloids with their observed pharmacological activities and toxicity profiles. This information is critical for guiding the rational design of safer and more effective drug candidates researchgate.net.

Cross-Activity Profiling: Investigating the "cross-activity" of this compound and related alkaloids against a broad panel of relevant pharmacological targets (e.g., various receptors, enzymes, ion channels). This can uncover unexpected polypharmacological properties that could be beneficial or detrimental physiology.org.

Cheminformatics and Computational Comparative Analysis: Utilizing cheminformatics tools and computational approaches to analyze the structural diversity and biological activity data of a wide range of alkaloids. This can help identify novel scaffolds, predict biological activities, and prioritize compounds for further experimental validation researchgate.netnih.govplos.org.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 1-Benzoylnapapelline in laboratory settings?

- Methodological Answer :

- Synthesis : Optimize reaction conditions (e.g., solvent, temperature, catalysts) using stepwise benzoylation of napelline derivatives. Purify via column chromatography (silica gel, gradient elution) and confirm yield via gravimetric analysis .

- Characterization :

Q. Which analytical techniques are most reliable for validating the structural integrity of 1-Benzoylnapelline?

- Methodological Answer :

- Combine 2D-NMR (COSY, HSQC, HMBC) to resolve complex stereochemistry .

- Validate against spectral databases (e.g., NIST Chemistry WebBook) for reference comparisons .

- Use X-ray diffraction for absolute configuration determination, particularly if discrepancies arise in spectral interpretations .

Q. How should researchers formulate hypothesis-driven questions about this compound’s bioactivity?

- Methodological Answer :

- Apply the PICO framework : Define Population (e.g., cell lines), Intervention (dose/concentration), Comparison (control compounds), and Outcome (e.g., cytotoxicity) .

- Ensure feasibility using FINER criteria (e.g., ethical access to toxicological data, relevance to diterpenoid pharmacology) .

Advanced Research Questions

Q. What experimental designs are recommended for elucidating this compound’s mechanism of action in neuropharmacological studies?

- Methodological Answer :

- In vitro : Use patch-clamp assays to assess ion channel modulation in neuronal cells. Include positive/negative controls (e.g., verapamil for calcium channels) .

- In silico : Perform molecular docking studies with target proteins (e.g., NMDA receptors) using software like AutoDock Vina. Cross-validate with mutagenesis data .

- Address confounding variables (e.g., solvent effects) via dose-response curves and blinded analysis .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

- Methodological Answer :

- Conduct meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay protocols) .

- Replicate studies under standardized conditions (e.g., ISO-certified cell cultures, identical IC50 calculation methods) .

- Use sensitivity analysis to quantify the impact of methodological differences (e.g., MTT vs. ATP-based assays) .

Q. What strategies ensure reproducibility in bioactivity assays involving this compound?

- Methodological Answer :

- Sample Preparation : Standardize stock solutions (e.g., DMSO concentration ≤0.1%) and storage conditions (-80°C, argon atmosphere) .

- Data Reporting : Adopt MIAME/MINSEVE guidelines for metadata (e.g., cell passage number, incubation time) .

- Include positive controls (e.g., paclitaxel for microtubule stabilization) and validate with independent labs .

Q. How can stability studies of this compound be designed to assess degradation under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose compounds to pH gradients (1.2–7.4) and monitor degradation via UPLC-MS .

- Kinetic Analysis : Calculate half-life () using Arrhenius plots under controlled temperatures (4°C–40°C) .

- Identify degradants via high-resolution MS and compare toxicity profiles to the parent compound .

Q. What computational approaches are effective for predicting this compound’s ADMET properties?

- Methodological Answer :

- Use QSAR models (e.g., SwissADME, pkCSM) to predict absorption, CYP450 interactions, and hepatotoxicity .

- Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

- Address model limitations (e.g., overfitting) via cross-validation and external datasets .

Data Presentation Guidelines